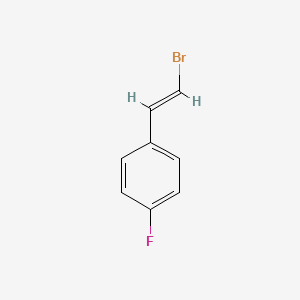

1-(2-Bromovinyl)-4-fluorobenzene

Beschreibung

Eigenschaften

Molekularformel |

C8H6BrF |

|---|---|

Molekulargewicht |

201.04 g/mol |

IUPAC-Name |

1-[(E)-2-bromoethenyl]-4-fluorobenzene |

InChI |

InChI=1S/C8H6BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |

InChI-Schlüssel |

GSOVTFWJZJYQSY-AATRIKPKSA-N |

Isomerische SMILES |

C1=CC(=CC=C1/C=C/Br)F |

Kanonische SMILES |

C1=CC(=CC=C1C=CBr)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 2 Bromovinyl 4 Fluorobenzene

Retrosynthetic Strategies for the Bromovinyl Moiety and Fluoroarene Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of 1-(2-bromovinyl)-4-fluorobenzene by breaking the target molecule down into simpler, commercially available starting materials. youtube.comscripps.eduyoutube.com The primary disconnections focus on the carbon-carbon double bond of the vinyl group and the carbon-carbon single bond connecting the vinyl group to the aromatic ring.

A common retrosynthetic approach involves a disconnection of the double bond, suggesting an olefination reaction as the key bond-forming step. This points towards precursors such as 4-fluorobenzaldehyde (B137897) and a phosphorus ylide containing a bromomethyl group, as in a Wittig-type reaction. youtube.com

Alternatively, a disconnection of the C-C single bond between the aromatic ring and the vinyl group suggests a cross-coupling strategy. This would involve a vinyl bromide synthon and a 4-fluorophenyl organometallic reagent, or vice versa.

Another strategy focuses on the functional group interconversion of an alkyne. A terminal alkyne, such as 4-ethynyl-1-fluorobenzene, can be seen as a direct precursor to the bromovinyl group through a hydrohalogenation or a related hydrometalation-halogenation sequence.

These retrosynthetic pathways are summarized in the following table:

| Disconnection Strategy | Key Bond Formation | Precursor Synthons |

| C=C Double Bond (Olefination) | Wittig Reaction | 4-fluorobenzaldehyde and a brominated phosphorus ylide |

| Ar-Vinyl C-C Single Bond (Cross-Coupling) | Palladium-catalyzed coupling | A vinyl bromide synthon and a 4-fluorophenylmetal reagent |

| C-Br and C-H of vinyl group (Hydrometalation) | Hydrozirconation-Bromination | 4-ethynyl-1-fluorobenzene |

Precursor Compounds and Starting Materials in Stereoselective Synthesis

The selection of precursor compounds is critical for achieving stereoselectivity in the synthesis of 1-(2-bromovinyl)-4-fluorobenzene. The choice of starting materials directly influences the feasibility and outcome of the chosen synthetic pathway.

For the fluoroarene core , common starting materials include:

4-Fluorobenzaldehyde: A versatile precursor for olefination reactions like the Wittig reaction.

1-Bromo-4-fluorobenzene (B142099): Widely used in cross-coupling reactions where the 4-fluorophenyl group is introduced. wikipedia.orgsigmaaldrich.com It can be synthesized by the bromination of fluorobenzene (B45895). google.com

4-Ethynyl-1-fluorobenzene: The key starting material for hydrozirconation-mediated bromination sequences.

For the bromovinyl moiety , the precursors are often generated in situ or are specialized reagents:

Bromomethyltriphenylphosphonium bromide: A phosphonium (B103445) salt used to generate the corresponding ylide for the Wittig reaction.

Vinylating agents: In cross-coupling reactions, vinyl organometallic reagents such as vinylmagnesium bromide or potassium vinyltrifluoroborate can be employed. nih.gov

The stereoselective synthesis of chiral precursors for various pharmaceuticals often relies on biocatalysis or the use of chiral auxiliaries to control the stereochemistry. nih.govmdpi.comresearchgate.netfigshare.com While 1-(2-bromovinyl)-4-fluorobenzene itself is not chiral, the principles of stereocontrol are paramount in the synthesis of its (E) and (Z) isomers.

Specific Reaction Pathways for (E)- and (Z)-Isomers

The synthesis of the specific (E)- and (Z)-isomers of 1-(2-bromovinyl)-4-fluorobenzene can be achieved through several distinct reaction pathways.

The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and phosphonium ylides. masterorganicchemistry.comlibretexts.orglibretexts.org To synthesize 1-(2-bromovinyl)-4-fluorobenzene, 4-fluorobenzaldehyde is reacted with a brominated phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides typically lead to the formation of the (Z)-alkene. organic-chemistry.org

Stabilized ylides (with an electron-withdrawing group on the ylidic carbon) generally favor the formation of the (E)-alkene. organic-chemistry.org

The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.orgorganic-chemistry.org The steric interactions in the transition state leading to the oxaphosphetane determine the final stereochemistry of the alkene. libretexts.org Recent advancements have also demonstrated stereoselective synthesis of geminal bromofluoroalkenes through kinetically controlled conversion of oxaphosphetane intermediates. nih.gov

A general scheme for the Wittig synthesis is as follows:

Preparation of the phosphonium ylide from bromomethyltriphenylphosphonium bromide using a strong base.

Reaction of the ylide with 4-fluorobenzaldehyde to form the oxaphosphetane intermediate.

Elimination of triphenylphosphine (B44618) oxide to yield the desired 1-(2-bromovinyl)-4-fluorobenzene.

Hydrozirconation of alkynes using zirconocene (B1252598) hydrochloride (Schwartz's reagent) is a highly regio- and stereoselective process. organicreactions.orgwikipedia.orgnih.gov This method is particularly useful for the synthesis of (E)-vinyl bromides. organicreactions.org

The synthesis of (E)-1-(2-bromovinyl)-4-fluorobenzene via this route involves:

Hydrozirconation: 4-Ethynyl-1-fluorobenzene is treated with Schwartz's reagent (Cp2ZrHCl). The reaction proceeds via a syn-addition of the Zr-H bond across the triple bond, leading to a vinylzirconium intermediate with the zirconium moiety at the terminal position. wikipedia.orgnih.gov

Bromination: The resulting organozirconium intermediate is then treated with a bromine source, such as N-bromosuccinimide (NBS) or bromine (Br2), to replace the zirconium with a bromine atom, yielding the (E)-alkene with high stereopurity. wikipedia.org

The regioselectivity of hydrozirconation can be influenced by directing groups, such as hydroxyl groups, which can alter the site of metalation. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer versatile routes to substituted arenes. nih.govorganic-chemistry.orgnih.govacs.org

One common palladium-catalyzed approach is the Heck reaction . In a variation of the Heck reaction, 1-bromo-4-fluorobenzene could potentially be coupled with a vinyl bromide under specific catalytic conditions, although this is less common for synthesizing the target molecule directly. A more plausible Heck-type route would involve the reaction of 4-fluoro-iodobenzene with vinyl bromide, though this introduces an extra halogen consideration.

A more direct method is the palladium-catalyzed conversion of a vinyl triflate to a vinyl bromide. nih.govacs.org This would involve the synthesis of the corresponding vinyl triflate from a ketone precursor, which can then be converted to the vinyl bromide.

The following table summarizes some palladium-catalyzed reactions applicable to the synthesis of vinyl bromides:

| Reaction Name | Reactants | Catalyst/Ligand System | Key Features |

| Suzuki Coupling | Aryl boronic acid and vinyl halide | Pd(PPh3)4, Pd(OAc)2 | Forms Ar-Vinyl bond |

| Stille Coupling | Aryl stannane (B1208499) and vinyl halide | Pd(PPh3)4 | Tolerates a wide range of functional groups |

| Heck Reaction | Aryl halide and alkene | Pd(OAc)2, phosphine (B1218219) ligands | Forms a substituted alkene |

| Buchwald-Hartwig Amination | Vinyl bromide and amine | Pd catalyst, biarylphosphine ligands | Forms an enamine intermediate organic-chemistry.org |

| Halide Exchange | Vinyl triflate and bromide source | Pd catalyst, dialkylbiaryl phosphine ligands | Direct conversion of triflates to bromides nih.govacs.org |

Besides palladium, other transition metals can catalyze the formation of vinyl bromides.

Ruthenium-catalyzed hydrohalogenation of terminal alkynes provides a direct route to vinyl bromides. organic-chemistry.org This method often yields the Markovnikov product.

Copper-catalyzed reactions can be used for the conversion of vinyl iodides to vinyl bromides with retention of stereochemistry. organic-chemistry.org

The introduction of fluorine-containing groups into organic molecules is an active area of research, with transition-metal-catalyzed methods playing a significant role. nih.govescholarship.org While this is more relevant to the synthesis of the fluoroarene core, the principles of transition metal catalysis are broadly applicable.

These alternative methods provide additional tools for the synthesis of 1-(2-bromovinyl)-4-fluorobenzene, sometimes offering advantages in terms of cost, functional group tolerance, or stereoselectivity.

Direct Halogenation and Fluorination Strategies on Precursors

The construction of 1-(2-bromovinyl)-4-fluorobenzene relies on precursors that can be effectively halogenated. The fluorine atom is typically incorporated early in the synthetic sequence, often starting with commercially available fluorobenzene or its derivatives. wikipedia.org Direct fluorination of more complex, late-stage intermediates is generally challenging, making the use of a fluorinated starting material a more practical approach. rsc.org

One of the most direct strategies for forming the bromovinyl group is the hydrobromination of an alkyne precursor, namely 4-ethynyl-1-fluorobenzene. nih.govbldpharm.comsigmaaldrich.comnih.gov The addition of hydrogen bromide (HBr) across the triple bond can yield the desired vinyl bromide. The regio- and stereoselectivity of this addition (i.e., whether it results in the (E) or (Z) isomer) can be influenced by the reaction conditions, including the presence of radical initiators or the use of specific catalysts. researchgate.net

Another approach involves the direct halogenation of a styrene (B11656) precursor. For instance, the bromination of 4-fluorostyrene (B1294925) could theoretically yield a dibromoethane derivative, which could then be subjected to elimination to form the vinyl bromide. However, controlling the elimination to selectively produce the desired product can be a challenge. More sophisticated methods often involve metal-catalyzed processes to ensure high selectivity. rsc.org

Alternative strategies might employ a precursor like 1-bromo-4-fluorobenzene, a high-production-volume chemical, which can undergo various cross-coupling reactions to build the vinyl bromide side chain. wikipedia.org For example, a Heck reaction with a vinylating agent could be employed.

Stereochemical Control and Isomeric Purity in Synthesis

A critical aspect in the synthesis of 1-(2-bromovinyl)-4-fluorobenzene is the control of stereochemistry around the carbon-carbon double bond, which can exist as either the (E) or (Z) isomer. The biological activity and material properties of such compounds can be highly dependent on their isomeric purity. paperpublications.org Therefore, achieving stereoselective synthesis is a primary goal.

Several synthetic methods offer a degree of stereochemical control:

Wittig Reaction : This powerful olefination method involves the reaction of an aldehyde (4-fluorobenzaldehyde) with a phosphorus ylide (a bromo-substituted Wittig reagent). wikipedia.orglibretexts.org The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the (E)-alkene, whereas non-stabilized ylides (containing alkyl or hydrogen substituents) predominantly form the (Z)-alkene. organic-chemistry.org This provides a tunable route to selectively access either isomer.

Heck Reaction : The palladium-catalyzed Heck reaction, which couples a vinyl or aryl halide with an alkene, is renowned for its excellent stereoselectivity, almost always producing the trans or (E) isomer. organic-chemistry.org A potential route could involve the coupling of 1-bromo-4-fluorobenzene with a suitable vinylating agent under palladium catalysis. numberanalytics.comnumberanalytics.com

Haloboration of Alkynes : The addition of a boron-halogen reagent to an alkyne, followed by further reaction, can be a stereoselective process. For example, the bromoboration of acetylene (B1199291) has been shown to yield (Z)-(2-bromovinyl)boronates, which are versatile intermediates for cross-coupling reactions to build the desired structure with high isomeric purity. researchgate.net Similarly, reactions involving tellurium halides have shown high stereoselectivity in the formation of (E)-2-bromovinyl compounds. researchgate.netdocumentsdelivered.com

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the efficiency of the synthesis and control the isomeric ratio of 1-(2-bromovinyl)-4-fluorobenzene, careful optimization of reaction conditions is essential. Using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, as a model, several parameters can be adjusted to improve yield and selectivity. numberanalytics.comnumberanalytics.com These parameters include the choice of catalyst, ligand, base, solvent, and reaction temperature. researchgate.net

For instance, in a hypothetical Heck reaction between an aryl halide and a vinyl bromide, conditions can be systematically varied to find the optimal outcome.

Table 1: Hypothetical Optimization of a Heck Reaction for Synthesis

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |

| 1 | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 65 | 95:5 |

| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | DMF | 100 | 72 | 96:4 |

| 3 | PdCl₂(PPh₃)₂ (2) | None | K₂CO₃ | DMA | 120 | 85 | >99:1 |

| 4 | Pd(OAc)₂ (1) | Tedicyp | DBU | NMP | 120 | 91 | >99:1 |

| 5 | Pd(OAc)₂ (2) | PPh₃ | Et₃N | Acetonitrile (B52724) | 80 | 58 | 92:8 |

This table is illustrative and based on general principles of the Heck reaction. numberanalytics.comresearchgate.net DMF = Dimethylformamide, DMA = Dimethylacetamide, NMP = N-Methyl-2-pyrrolidone, Tedicyp = cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane.

The data illustrates that changing from triphenylphosphine (PPh₃) to a bulkier ligand like tri(o-tolyl)phosphine (P(o-tol)₃) can slightly improve yield (Entry 2 vs. 1). Switching to a different catalyst/base/solvent system, such as PdCl₂(PPh₃)₂ with potassium carbonate in DMA, can significantly enhance both yield and stereoselectivity (Entry 3). numberanalytics.com Further optimization using advanced ligands like Tedicyp and a stronger base like DBU in a high-boiling solvent like NMP could lead to excellent yields with very high selectivity for the desired E-isomer (Entry 4). researchgate.net

Principles of Green Chemistry in Synthetic Protocol Development

The development of synthetic routes for 1-(2-bromovinyl)-4-fluorobenzene should be guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. paperpublications.orgrsc.org

Table 2: Application of Green Chemistry Principles to Synthesis

| Principle | Application in the Synthesis of 1-(2-Bromovinyl)-4-fluorobenzene |

| 1. Prevention | Design syntheses to avoid waste generation rather than treating it after it is created. Choosing a high-yield, high-selectivity reaction like a well-optimized Heck coupling minimizes byproducts. paperpublications.org |

| 2. Atom Economy | Select synthetic pathways that maximize the incorporation of all materials used in the process into the final product. A direct hydrobromination of 4-ethynyl-1-fluorobenzene is highly atom-economical, whereas a Wittig reaction generates triphenylphosphine oxide as a high-molecular-weight byproduct. |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. This includes avoiding highly toxic solvents and reagents where possible. rsc.org |

| 4. Designing Safer Chemicals | The final product itself should be designed to be effective but with minimal toxicity. This principle is more related to drug design than synthesis itself. |

| 5. Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. If used, prefer greener solvents like water, ethanol, or recyclable ionic liquids. paperpublications.org Some modern Heck reactions can be performed in water. organic-chemistry.org |

| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. The use of highly active catalysts can lower reaction temperatures, and methods like microwave-assisted synthesis can reduce reaction times and energy consumption. paperpublications.orgresearchgate.net |

| 7. Use of Renewable Feedstocks | Use raw materials that are renewable rather than depleting. Sourcing precursors from biomass, if possible, would align with this principle. |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups), as this requires additional reagents and generates waste. rsc.org |

| 9. Catalysis | Use catalytic reagents in small amounts over stoichiometric reagents. Palladium-catalyzed reactions like the Heck or Suzuki couplings are prime examples of this principle in action. paperpublications.org |

| 10. Design for Degradation | Design the final product to break down into innocuous products at the end of its function. |

| 11. Real-time Analysis for Pollution Prevention | Monitor reactions in real-time to prevent the formation of hazardous byproducts. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for accidents, including releases, explosions, and fires. |

By considering these principles, chemists can develop synthetic protocols that are not only effective in producing 1-(2-bromovinyl)-4-fluorobenzene but are also sustainable, safer, and more environmentally responsible. rsc.orgresearchgate.net

Reactivity and Advanced Reaction Mechanisms Involving 1 2 Bromovinyl 4 Fluorobenzene

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different organic fragments with the aid of a metal catalyst. For 1-(2-bromovinyl)-4-fluorobenzene, the vinyl bromide group is the reactive site for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboronic acid or ester. nih.govnih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl compounds and substituted alkenes. In the context of 1-(2-bromovinyl)-4-fluorobenzene, the vinyl bromide can be coupled with various organoboronic acids to generate substituted stilbene (B7821643) derivatives.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the vinyl bromide (1-(2-bromovinyl)-4-fluorobenzene) to form a palladium(II) intermediate.

Transmetalation: The organoboronic acid reacts with a base to form a boronate species, which then transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can significantly influence the efficiency and outcome of the coupling. Electron-withdrawing groups on the aryl halide partner can sometimes lead to higher yields in Suzuki-Miyaura couplings. researchgate.net

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Details |

| Vinyl Halide | 1-(2-Bromovinyl)-4-fluorobenzene |

| Coupling Partner | Arylboronic acid (e.g., phenylboronic acid) |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Base | K₂CO₃, K₃PO₄, etc. |

| Solvent | Toluene, Dioxane, etc. |

| Product Type | Substituted (E)-1-(4-fluorophenyl)-2-arylethenes |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For 1-(2-bromovinyl)-4-fluorobenzene, this reaction provides a direct route to conjugated enynes.

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the vinyl bromide to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper acetylide.

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The coupled product, an enyne, is formed, and the Pd(0) catalyst is regenerated.

The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. nrochemistry.com Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org

Table 2: Sonogashira Coupling Reaction Overview

| Component | Role | Example |

| Substrate | Vinyl halide | 1-(2-Bromovinyl)-4-fluorobenzene |

| Reagent | Terminal alkyne | Phenylacetylene |

| Catalyst | Palladium complex | PdCl₂(PPh₃)₂ |

| Co-catalyst | Copper(I) salt | CuI |

| Base | Amine | Diisopropylamine, Triethylamine |

| Product | Conjugated enyne | 1-(4-Fluorophenyl)-4-phenyl-1-buten-3-yne |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. libretexts.orgorganic-chemistry.org When 1-(2-bromovinyl)-4-fluorobenzene is used as the halide partner, it can be coupled with various olefins to introduce further substitution on the vinyl group, leading to the formation of substituted dienes.

The catalytic cycle of the Heck reaction involves the following key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 1-(2-bromovinyl)-4-fluorobenzene.

Olefin Insertion (Migratory Insertion): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new double bond and a palladium-hydride species. This step generally occurs with high trans selectivity. organic-chemistry.org

Reductive Elimination: The palladium-hydride species eliminates HX in the presence of a base, regenerating the palladium(0) catalyst.

The regioselectivity of the Heck reaction is often influenced by steric factors, with the organic group from the halide typically adding to the less substituted carbon of the alkene double bond. mdpi.com

Table 3: Key Aspects of the Heck Reaction

| Feature | Description |

| Reactants | 1-(2-Bromovinyl)-4-fluorobenzene and an alkene (e.g., styrene) |

| Catalyst | Palladium(0) complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) nih.gov |

| Base | Triethylamine, Potassium carbonate, etc. |

| Product | Substituted 1,3-dienes |

| Stereoselectivity | Typically high preference for the E-isomer |

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction can be used to couple 1-(2-bromovinyl)-4-fluorobenzene with a wide variety of organotin reagents, including those bearing alkyl, vinyl, aryl, or alkynyl groups. wikipedia.org

The mechanism of the Stille reaction is analogous to other palladium-catalyzed cross-couplings: wikipedia.org

Oxidative Addition: A Pd(0) catalyst reacts with 1-(2-bromovinyl)-4-fluorobenzene.

Transmetalation: The organotin reagent transfers its organic group to the palladium(II) complex. This is often the rate-determining step.

Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.

A significant advantage of Stille coupling is the stability of organotin reagents to air and moisture. wikipedia.org However, a major drawback is the toxicity of the tin compounds. organic-chemistry.org

Table 4: Stille Coupling Reaction Parameters

| Component | Description |

| Substrate | 1-(2-Bromovinyl)-4-fluorobenzene |

| Reagent | Organostannane (e.g., tributyl(vinyl)tin) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Solvent | THF, Toluene, DMF |

| Product | Substituted alkene |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. organic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. units.itsigmaaldrich.com 1-(2-Bromovinyl)-4-fluorobenzene can be effectively coupled with various organozinc reagents to form new carbon-carbon bonds.

The catalytic cycle for the Negishi coupling mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous. The use of aryl bromides as coupling partners in Negishi reactions is well-established. researchgate.net

Table 5: Characteristics of the Negishi Coupling

| Feature | Description |

| Reactants | 1-(2-Bromovinyl)-4-fluorobenzene and an organozinc reagent |

| Catalyst | Palladium or Nickel complexes |

| Functional Group Tolerance | High, allowing for the presence of esters, nitriles, etc. sigmaaldrich.com |

| Reactivity | Organozinc reagents are highly reactive |

| Scope | Broad, applicable to a wide range of substrates organic-chemistry.org |

Copper-catalyzed cross-coupling reactions offer an alternative to palladium-based systems and are often more cost-effective. While palladium is dominant for many of the classic named reactions, copper catalysis is effective for certain transformations, such as the coupling with heteroatom nucleophiles (Ullmann condensation) and some carbon-carbon bond-forming reactions.

In the context of vinyl bromides like 1-(2-bromovinyl)-4-fluorobenzene, copper catalysis can be employed in reactions such as the coupling with terminal alkynes (a variation of the Sonogashira reaction where copper is the primary catalyst) or with certain organometallic reagents. For instance, copper(I) can catalyze the cross-coupling of organozinc reagents with bromoalkynes. nih.gov The choice of ligand is often crucial in modulating the reactivity and stability of the copper catalyst. nih.gov

Table 6: Aspects of Copper-Catalyzed Coupling

| Reaction Type | Description |

| Ullmann-type Reactions | Coupling with nucleophiles like amines, phenols, and thiols. |

| Sonogashira-type Reactions | Coupling of terminal alkynes with the vinyl bromide. |

| Coupling with Organometallics | Reactions with organozinc or Grignard reagents can be promoted by copper salts. |

| Advantages | Lower cost of copper compared to palladium. |

Olefin Metathesis Reactions and Catalysis

Olefin metathesis is a powerful class of reactions that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.org While specific examples involving 1-(2-bromovinyl)-4-fluorobenzene are not extensively documented in readily available literature, its structure as a substituted alkene suggests potential participation in these transformations.

Cross-metathesis (CM) is an intermolecular reaction between two different alkenes. organic-chemistry.orgillinois.edu In a hypothetical CM reaction involving 1-(2-bromovinyl)-4-fluorobenzene and a partner alkene (R-CH=CH₂), a statistical distribution of products could be expected, including the desired cross-coupled product, as well as homodimers of both starting materials. organic-chemistry.org The efficiency and selectivity of such a reaction would be highly dependent on the catalyst used and the relative reactivity of the coupling partners. illinois.edu For instance, using a more reactive partner or a catalyst with a specific substrate preference could favor the formation of the desired cross-product. The general mechanism, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. libretexts.org

Table 1: Potential Cross-Metathesis Products

| Reactant 1 | Reactant 2 | Potential Products |

|---|

Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis used to form cyclic compounds from dienes. organic-chemistry.orgwikipedia.org For 1-(2-bromovinyl)-4-fluorobenzene to participate in RCM, it would need to be incorporated into a larger molecule containing a second, suitably positioned alkene moiety. The success of such a cyclization would depend on factors like the length and flexibility of the linking chain, with the formation of 5- to 7-membered rings being the most common. wikipedia.org The presence of the fluorine atom on the aromatic ring is not expected to significantly hinder the reaction, as fluoroalkenes have been successfully employed in RCM to synthesize fluorinated heterocycles. academie-sciences.frresearchgate.net The driving force for the reaction is often the release of a volatile small molecule, such as ethylene. organic-chemistry.org

Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic substitution of the bromine atom in 1-(2-bromovinyl)-4-fluorobenzene via classical S\N1 or S\N2 mechanisms is generally disfavored. Vinyl halides are known to be unreactive towards these reactions due to the increased strength of the sp² C-Br bond and the high energy of the potential vinylic carbocation intermediate in an S\N1 pathway. youtube.comyoutube.com Backside attack required for an S\N2 reaction is also sterically hindered.

However, the bromine atom can be effectively substituted through palladium-catalyzed cross-coupling reactions, which proceed through a different mechanistic manifold involving oxidative addition and reductive elimination. These reactions are central to the synthetic utility of 1-(2-bromovinyl)-4-fluorobenzene.

Heck Reaction: This reaction couples the vinyl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base.

Suzuki Reaction: In a Suzuki coupling, the vinyl bromide is reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org This method is widely used for the synthesis of styrenes and polyolefins.

Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce a conjugated enyne. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions. wikipedia.org

Stille Reaction: The Stille coupling utilizes an organotin reagent as the coupling partner for the vinyl bromide, again catalyzed by palladium. wikipedia.orglibretexts.org A key advantage is the air and moisture stability of many organostannane reagents. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromovinyl)-4-fluorobenzene

| Reaction Name | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, base | Substituted diene |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, base | Substituted styrene (B11656) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base | Conjugated enyne |

Electrophilic Aromatic Substitution on the Fluorobenzene (B45895) Ring

The fluorobenzene ring of 1-(2-bromovinyl)-4-fluorobenzene can undergo electrophilic aromatic substitution (S\EAr), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents: the fluorine atom and the bromovinyl group.

The fluorine atom is a deactivating but ortho, para-directing group. researchgate.net Its deactivating nature stems from its strong inductive electron-withdrawing effect, while the ortho, para-directing influence is due to the resonance donation of its lone pairs of electrons. The bromovinyl group is also generally considered to be deactivating due to the electron-withdrawing nature of the bromine atom and the sp² hybridized carbons. The directing effect of the bromovinyl group would likely be a combination of steric hindrance and electronic effects.

Given that both substituents are deactivating, the reaction conditions for electrophilic aromatic substitution on 1-(2-bromovinyl)-4-fluorobenzene would likely need to be harsher than for benzene (B151609) itself. The fluorine atom will direct incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the bromovinyl group, substitution would be expected to occur at the positions ortho to the fluorine (and meta to the bromovinyl group).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-(2-Bromovinyl)-4-fluorobenzene

| Reaction | Electrophile | Expected Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 1-(2-Bromovinyl)-2-nitro-4-fluorobenzene |

| Halogenation | Br⁺, Cl⁺ | 1-(2-Bromovinyl)-2-bromo-4-fluorobenzene or 1-(2-Bromovinyl)-2-chloro-4-fluorobenzene |

| Sulfonation | SO₃ | 2-(2-Bromovinyl)-5-fluorobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | 1-(2-Bromovinyl)-2-alkyl-4-fluorobenzene |

Radical Reactions and Mechanistic Pathways

Vinyl halides can participate in radical reactions. The C-Br bond in 1-(2-bromovinyl)-4-fluorobenzene can undergo homolytic cleavage under appropriate conditions (e.g., photolysis or with a radical initiator) to generate a vinyl radical. These highly reactive intermediates can then participate in a variety of transformations, such as addition to alkenes or hydrogen abstraction. Radical vinylation reactions, where a vinyl group is transferred to another molecule via a radical intermediate, have been reported for vinyl bromides.

The mechanistic pathway for a radical reaction involving 1-(2-bromovinyl)-4-fluorobenzene would typically involve three stages: initiation (formation of the initial radical), propagation (a chain reaction involving the vinyl radical), and termination (combination or disproportionation of radicals).

Rearrangement Reactions Involving the Bromovinyl Moiety

Rearrangement reactions involving the bromovinyl moiety of 1-(2-bromovinyl)-4-fluorobenzene are not widely reported. In general, rearrangements of vinyl systems are less common than for their saturated counterparts. However, under certain conditions, such as the formation of a Grignard reagent from the vinyl bromide, rearrangements can occur, particularly if there is significant ring strain or other driving forces. mvpsvktcollege.ac.inberhamporegirlscollege.ac.inrroij.com For 1-(2-bromovinyl)-4-fluorobenzene, significant skeletal rearrangements of the bromovinyl group itself are unlikely under typical reaction conditions. More plausible would be rearrangements of intermediates formed during other reactions, such as the potential for allylic rearrangements in products derived from its transformations.

Advanced Spectroscopic and Analytical Techniques for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of "1-(2-Bromovinyl)-4-fluorobenzene". It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR spectroscopy reveals the number of different types of protons, their connectivity, and their spatial relationships. For "1-(2-Bromovinyl)-4-fluorobenzene", the spectrum would exhibit distinct signals for the aromatic protons and the vinyl protons. The coupling constants (J-values) between the vinyl protons can definitively establish the stereochemistry of the double bond (E or Z isomer).

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "1-(2-Bromovinyl)-4-fluorobenzene" will produce a distinct signal, allowing for the complete mapping of the carbon framework.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the connectivity of the molecule. For instance, a COSY spectrum would show correlations between adjacent protons on the vinyl group and within the aromatic ring. An HSQC spectrum would link each proton to its directly attached carbon atom.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool. nih.govazom.com Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range. nih.gov The ¹⁹F NMR spectrum of "1-(2-Bromovinyl)-4-fluorobenzene" would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the benzene (B151609) ring. azom.com Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides additional structural information. nih.gov

In mechanistic studies, NMR can be used to monitor the progress of reactions involving "1-(2-Bromovinyl)-4-fluorobenzene" by observing the disappearance of reactant signals and the appearance of product signals over time. mdpi.com This allows for the identification of intermediates and the elucidation of reaction pathways. mdpi.com

Table 1: Predicted ¹H NMR and ¹⁹F NMR Data for 1-(2-Bromovinyl)-4-fluorobenzene

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | 7.0 - 7.5 | m | Aromatic protons | |

| ¹H | 6.5 - 7.0 | d | J ≈ 8 or 16 | Vinyl proton |

| ¹H | 6.0 - 6.5 | d | J ≈ 8 or 16 | Vinyl proton |

| ¹⁹F | -110 to -120 | m | Fluorine on benzene ring |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of "1-(2-Bromovinyl)-4-fluorobenzene". measurlabs.com Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the molecular formula. nih.gov

For "1-(2-Bromovinyl)-4-fluorobenzene" (C₈H₆BrF), HRMS would confirm the presence of bromine and fluorine due to their characteristic isotopic patterns. The analysis would yield a highly accurate mass measurement that corresponds to the calculated exact mass of the molecule.

Fragment analysis in HRMS provides valuable structural information. Upon ionization, the molecule fragments in a predictable manner. The fragmentation pattern of "1-(2-Bromovinyl)-4-fluorobenzene" would likely show the loss of a bromine atom, a fluorine atom, or the entire bromovinyl group, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the molecule.

Table 2: Expected HRMS Data for 1-(2-Bromovinyl)-4-fluorobenzene

| Ion | Calculated Exact Mass | Description |

| [M]⁺ | 200.9682 | Molecular ion |

| [M-Br]⁺ | 122.0499 | Loss of bromine atom |

| [M-C₂H₂Br]⁺ | 77.0390 | Loss of bromovinyl group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within "1-(2-Bromovinyl)-4-fluorobenzene". nih.govniscpr.res.in These techniques are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their vibrational modes. nih.gov

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. niscpr.res.in The FT-IR spectrum of "1-(2-Bromovinyl)-4-fluorobenzene" would exhibit distinct absorption bands corresponding to:

C-H stretching of the aromatic ring and the vinyl group.

C=C stretching of the aromatic ring and the vinyl double bond.

C-F stretching of the bond between the fluorine atom and the benzene ring.

C-Br stretching of the bond between the bromine atom and the vinyl group.

Out-of-plane C-H bending bands that are characteristic of the substitution pattern on the benzene ring.

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. The C=C double bond of the vinyl group and the symmetric vibrations of the benzene ring would be expected to show strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for 1-(2-Bromovinyl)-4-fluorobenzene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Vinyl C-H Stretch | 3050 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| Vinyl C=C Stretch | ~1650 | FT-IR, Raman |

| C-F Stretch | 1250 - 1100 | FT-IR |

| C-Br Stretch | 700 - 500 | FT-IR |

| Out-of-plane C-H Bend | 900 - 675 | FT-IR |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of "1-(2-Bromovinyl)-4-fluorobenzene" can be grown, X-ray crystallography would provide precise information on:

Bond lengths and bond angles within the molecule.

The conformation of the molecule , including the planarity of the aromatic ring and the geometry around the double bond.

The packing of the molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking or halogen bonding.

The absolute stereochemistry if the crystal is non-centrosymmetric.

This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of "1-(2-Bromovinyl)-4-fluorobenzene" and for separating it from any isomers or impurities. unige.ch

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For "1-(2-Bromovinyl)-4-fluorobenzene", a reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water, would be suitable for determining its purity. unige.ch The retention time of the compound is a characteristic property, and the peak area is proportional to its concentration. HPLC can also be used to separate the E and Z isomers of the compound if they are present.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, particularly for volatile compounds. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for identification. GC-MS can effectively separate "1-(2-Bromovinyl)-4-fluorobenzene" from starting materials, byproducts, and isomers, providing both qualitative and quantitative information about the sample's composition.

Spectroscopic Techniques for Investigating Reaction Kinetics and Mechanisms

Spectroscopic techniques are invaluable for studying the kinetics and mechanisms of reactions involving "1-(2-Bromovinyl)-4-fluorobenzene". By monitoring the change in concentration of reactants, intermediates, and products over time, detailed information about the reaction rate and pathway can be obtained. fiveable.me

UV-Visible Spectroscopy can be used to follow reactions where there is a change in the chromophore of the molecule. The extended conjugation in "1-(2-Bromovinyl)-4-fluorobenzene" results in UV absorption. If a reaction alters this conjugated system, the change in absorbance over time can be used to determine the reaction kinetics.

In-situ FT-IR or Raman spectroscopy allows for the real-time monitoring of reactions. By immersing a probe into the reaction mixture, the vibrational spectra can be recorded continuously, providing information on the disappearance of reactant vibrational bands and the appearance of product bands.

NMR spectroscopy , as mentioned earlier, is also a powerful tool for kinetic studies. By taking spectra at regular intervals, the relative concentrations of all species in the reaction mixture can be determined, providing a detailed picture of the reaction progress. mdpi.com This is particularly useful for identifying and characterizing transient intermediates that may not be isolable.

Theoretical and Computational Investigations of 1 2 Bromovinyl 4 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1-(2-bromovinyl)-4-fluorobenzene. These calculations solve the Schrödinger equation for the molecule's electrons, providing detailed information about the distribution of electron density and the nature of the chemical bonds.

The electronic structure of 1-(2-bromovinyl)-4-fluorobenzene is characterized by the interplay between the aromatic 4-fluorophenyl group and the bromovinyl substituent. The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, withdrawing electron density from the benzene (B151609) ring. Conversely, it also has a +M (mesomeric) effect due to its lone pairs, which can donate electron density to the π-system of the ring. The bromovinyl group is primarily electron-withdrawing due to the electronegativity of the bromine atom and the sp2 hybridization of the vinyl carbons.

Computational methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to model the electronic ground state. However, for a more accurate description that includes electron correlation, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often utilized. These calculations can determine key electronic properties, including ionization potential, electron affinity, and the energies of molecular orbitals (HOMO and LUMO).

Table 1: Calculated Electronic Properties of Substituted Benzenes (Note: The following data is illustrative and based on general principles for similar molecules, as specific calculated values for 1-(2-bromovinyl)-4-fluorobenzene are not readily available in the literature.)

| Property | Benzene | Fluorobenzene (B45895) | Bromobenzene | 1-(2-Bromovinyl)-4-fluorobenzene (Predicted) |

| HOMO Energy (eV) | -9.24 | -9.20 | -9.05 | -8.98 |

| LUMO Energy (eV) | 1.15 | 0.98 | 0.85 | 0.75 |

| HOMO-LUMO Gap (eV) | 10.39 | 10.18 | 9.90 | 9.73 |

| Dipole Moment (Debye) | 0 | 1.60 | 1.70 | ~2.1 |

The bonding in 1-(2-bromovinyl)-4-fluorobenzene can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This would likely reveal the polarization of the C-F and C-Br bonds, as well as the delocalization of π-electrons across the aromatic ring and the vinyl group. The vinyl C=C double bond will exhibit typical sigma and pi bonding characteristics, though influenced by the electron-withdrawing bromine atom.

Density Functional Theory (DFT) Studies for Reactivity Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for predicting the reactivity of molecules. nih.gov DFT methods, such as B3LYP, are computationally less demanding than high-level post-Hartree-Fock methods, yet they can provide highly accurate results for a wide range of chemical systems. scilit.com

For 1-(2-bromovinyl)-4-fluorobenzene, DFT calculations can be used to determine a variety of reactivity descriptors. These descriptors are derived from the conceptual DFT framework and provide insights into how the molecule will interact with other chemical species.

Key reactivity indices include:

Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, and radical attack. For 1-(2-bromovinyl)-4-fluorobenzene, the vinyl carbons are expected to be susceptible to nucleophilic attack, while the aromatic ring will have sites activated for electrophilic attack, modulated by the directing effects of the fluoro and bromovinyl groups.

Electrostatic Potential (ESP) Maps: These maps visualize the distribution of charge on the molecular surface, highlighting electron-rich (negative ESP) and electron-poor (positive ESP) regions. For this molecule, the fluorine and bromine atoms would show negative ESP, while the hydrogen atoms would be positive.

Table 2: Conceptual DFT Reactivity Descriptors (Note: This table presents typical DFT-derived descriptors and their general interpretation. The values are hypothetical for illustrative purposes.)

| Descriptor | Definition | Predicted Trend for 1-(2-Bromovinyl)-4-fluorobenzene |

| Chemical Potential (μ) | -(IP + EA)/2 | Moderately low, indicating a tendency to accept electrons. |

| Chemical Hardness (η) | (IP - EA)/2 | Intermediate, suggesting moderate stability. |

| Global Electrophilicity (ω) | μ²/2η | Moderately high, indicating it will behave as an electrophile. |

These studies can predict, for instance, the regioselectivity of electrophilic additions across the vinyl double bond, a characteristic reaction for styrenes. ucalgary.ca The presence of the electron-withdrawing 4-fluorophenyl group would influence the stability of the carbocation intermediate, thereby directing the incoming electrophile. libretexts.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are typically performed on static structures, molecules are in constant motion. Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and intermolecular interactions.

For 1-(2-bromovinyl)-4-fluorobenzene, a key conformational feature is the rotation around the single bond connecting the vinyl group to the phenyl ring. While the planarity of the system is favored due to conjugation, thermal energy allows for torsional rotations. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them.

MD simulations are also invaluable for studying how 1-(2-bromovinyl)-4-fluorobenzene interacts with other molecules, such as solvents or reactants. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study solvation effects, including the formation of hydrogen bonds (if applicable) and van der Waals interactions. This is crucial for understanding reaction kinetics and thermodynamics in solution.

Table 3: Torsional Energy Profile for Phenyl-Vinyl Rotation (Note: This is a hypothetical representation of data that could be obtained from an MD simulation or a relaxed potential energy scan.)

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Planar) | 0.0 |

| 30 | 1.5 |

| 60 | 4.5 |

| 90 (Perpendicular) | 6.0 |

These simulations can enhance the understanding of concerted motions within the molecule, which can be crucial for processes like folding in larger molecules but also play a role in the reaction dynamics of smaller systems. nih.gov

Reaction Pathway Modeling and Transition State Analysis

A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves modeling the entire reaction pathway, from reactants to products, and identifying the transition state (TS) – the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For 1-(2-bromovinyl)-4-fluorobenzene, a relevant reaction to model would be the electrophilic addition of a reagent like HBr across the vinyl double bond. Computational methods can be used to locate the structures of the reactants, intermediates (such as the carbocation), the transition state, and the products.

The search for a transition state is a complex computational task, often involving algorithms that search for a first-order saddle point on the potential energy surface. Once located, the transition state structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 4: Calculated Energies for the Addition of HBr to the Vinyl Group (Note: The following is a hypothetical reaction profile based on general principles of electrophilic addition. libretexts.org Energies are relative to the reactants.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1-(2-bromovinyl)-4-fluorobenzene + HBr | 0 |

| Transition State 1 | Formation of the carbocation intermediate | +15 |

| Intermediate | Benzylic carbocation | +5 |

| Transition State 2 | Attack of Br- on the carbocation | +7 |

| Product | 1-(1,2-dibromoethyl)-4-fluorobenzene | -10 |

By comparing the activation energies for different possible pathways, one can predict the dominant reaction mechanism and the regioselectivity of the product. For example, the stability of the benzylic carbocation intermediate would be a key factor in determining the outcome of the reaction. ucalgary.ca

Applications of 1 2 Bromovinyl 4 Fluorobenzene in Chemical Synthesis and Materials Science Research

Construction of N-Fused Hybrid Scaffolds and Related Heterocyclic Systems

The versatile reactivity of the bromovinyl group in conjunction with the electronic properties of the fluorinated benzene (B151609) ring makes 1-(2-bromovinyl)-4-fluorobenzene a potential precursor for the synthesis of complex heterocyclic structures. While direct applications of 1-(2-bromovinyl)-4-fluorobenzene in the construction of N-fused hybrid scaffolds are not extensively detailed in readily available literature, the broader class of 2-(2-bromovinyl)imidazoles and 2-(2-bromovinyl)benzimidazoles, for which 1-(2-bromovinyl)-4-fluorobenzene could serve as a key synthetic starting material, are widely utilized in the formation of these intricate molecular architectures.

The general strategy involves the reaction of these 2-(2-bromovinyl) substituted heterocycles with various nitrogen-containing building blocks. These reactions often proceed through a sequence of coupling and cyclization steps, leading to the formation of trinuclear N-fused hybrid scaffolds. These scaffolds are of significant interest due to their unique photophysical and potential biological properties.

Research Findings:

Several research groups have explored the synthesis of N-fused hybrid scaffolds using 2-(2-bromovinyl)imidazole derivatives. These studies highlight different catalytic systems and reaction conditions to achieve the desired molecular complexity.

One notable approach involves a transition metal-free double C(sp²)–N coupling and cyclization reaction. In this method, 2-(2-bromovinyl)imidazoles are reacted with 2-aminobenzimidazoles under microwave irradiation in the presence of a base. nih.govnih.gov This method is considered a green chemistry approach due to the absence of transition metal catalysts. nih.gov

Another strategy employs recyclable heterogeneous catalysts, such as copper supported on an alumina-carbon composite (Cu/C–Al2O3), to facilitate the coupling and cyclization of 2-(2-bromovinyl)imidazoles with cyclic ureas. google.com This catalytic system allows for the efficient synthesis of trinuclear N-fused hybrid scaffolds, including benzo organic-chemistry.orgnih.govimidazo[1,2-a]imidazo[1,2-c]quinazolines and their pyrimidine (B1678525) analogues. google.com

Furthermore, magnetic nanoparticles have been utilized as a recoverable catalyst for these transformations. For instance, a magnetic Cu-MOF-74 catalyst (Fe3O4@SiO2@Cu-MOF-74) has been successfully applied in the synthesis of imidazo[1,2-c]quinazolines and imidazo[1,2-c]pyrimidines from the reaction of 2-(2-bromovinyl)imidazoles with cyanamide. nih.gov The magnetic nature of the catalyst allows for its easy separation and reuse. nih.gov

The reaction of 2-(2-bromovinyl)benzimidazoles with 2-methoxy- and 2-aryloxybenzimidazoles under microwave irradiation has also been reported to yield a class of trinuclear N-fused hybrid scaffolds, specifically benzo organic-chemistry.orgnih.govimidazo[1,2-a]benzo organic-chemistry.orgnih.govimidazo[1,2-c]quinazolines and -pyrimidines. organic-chemistry.org

The general mechanism for these transformations is proposed to involve an initial nucleophilic substitution, followed by an intramolecular cyclization to construct the fused heterocyclic system.

The following interactive data table summarizes the key aspects of these synthetic methodologies for constructing N-fused hybrid scaffolds using 2-(2-bromovinyl) substituted heterocycles.

| Precursor | Building Block | Catalyst/Conditions | Resulting Scaffold | Reference |

| 2-(2-Bromovinyl)imidazoles | 2-Aminobenzimidazoles | K2CO3, Microwave | Trinuclear imidazole-fused hybrid scaffolds | nih.gov |

| 2-(2-Bromovinyl)imidazoles | Cyclic Ureas | Recyclable Cu/C–Al2O3 | Benzo organic-chemistry.orgnih.govimidazo[1,2-a]imidazo[1,2-c]pyrimidines | google.com |

| 2-(2-Bromovinyl)imidazoles | Cyanamide | Fe3O4@SiO2@Cu-MOF-74 | Imidazo[1,2-c]pyrimidines | nih.gov |

| 2-(2-Bromovinyl)benzimidazoles | 2-Methoxy/Aryloxybenzimidazoles | Base, Microwave | Benzo organic-chemistry.orgnih.govimidazo[1,2-a]benzo organic-chemistry.orgnih.govimidazo[1,2-c]pyrimidines | organic-chemistry.org |

Challenges and Future Directions in Research on 1 2 Bromovinyl 4 Fluorobenzene

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of 1-(2-bromovinyl)-4-fluorobenzene lies in the development of synthetic methods that are not only high-yielding but also adhere to the principles of green chemistry. Traditional methods for the synthesis of vinyl halides can sometimes involve harsh reagents and generate significant waste. rroij.comrroij.com Future research will likely prioritize the development of more sustainable and atom-economical approaches.

Key areas of focus will include:

Catalytic Methods: Minimizing the use of stoichiometric reagents in favor of catalytic systems is a cornerstone of sustainable synthesis. The development of novel catalysts for the direct and selective bromovinylation of 4-fluoro-substituted aromatics would be a significant advancement.

Aqueous Micellar Catalysis: The use of water as a solvent is a highly desirable goal in green chemistry. rsc.org Research into micellar catalysis, where surfactants create nanoreactors in water to facilitate organic reactions, could offer a viable, environmentally friendly route to 1-(2-bromovinyl)-4-fluorobenzene and its derivatives. rsc.org

Renewable Feedstocks: While challenging, exploring pathways that utilize renewable starting materials to construct the 1-(2-bromovinyl)-4-fluorobenzene scaffold would represent a major leap in sustainability.

| Challenge | Potential Sustainable Solution | Key Research Direction |

| Use of hazardous reagents | Development of novel, non-toxic catalysts | Catalyst design and screening |

| Generation of solvent waste | Utilization of water as a solvent | Exploration of aqueous micellar catalysis |

| Reliance on petroleum-based feedstocks | Sourcing from renewable materials | Biocatalysis and biorefinery integration |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of 1-(2-bromovinyl)-4-fluorobenzene is largely dictated by its vinyl bromide and fluorinated aryl functionalities. While its participation in traditional cross-coupling reactions is expected, future research will aim to uncover and exploit less conventional reactivity patterns. wikipedia.org

A significant area of exploration is the use of photoredox catalysis. acs.orgnih.gov This technique utilizes visible light to initiate single-electron transfer processes, which can generate highly reactive vinyl radicals from vinyl halides under mild conditions. acs.orgnih.gov This approach could provide an alternative to traditional palladium-catalyzed reactions and enable previously inaccessible transformations. acs.orgnih.gov The generation of vinyl radicals from 1-(2-bromovinyl)-4-fluorobenzene could lead to novel carbon-carbon and carbon-heteroatom bond formations.

Furthermore, the interplay between the vinyl bromide and the 4-fluorophenyl group could lead to unique intramolecular cyclization reactions or other unprecedented transformations under specific catalytic conditions. nih.gov Investigating the influence of the fluorine atom on the reactivity of the vinyl bromide moiety, and vice versa, will be crucial in unlocking new synthetic applications.

Advancements in Stereoselective Synthesis of Defined Isomers

The double bond of the bromovinyl group in 1-(2-bromovinyl)-4-fluorobenzene can exist as either the (E) or (Z) isomer. The ability to selectively synthesize one isomer over the other is critical, as the stereochemistry of the double bond can significantly impact the biological activity and material properties of its downstream products. Several methods for the stereoselective synthesis of vinyl bromides have been developed, and their application and refinement for 1-(2-bromovinyl)-4-fluorobenzene will be a key research direction. nih.govepa.govacs.orgorganic-chemistry.org

Future advancements in this area will likely involve:

Ruthenium-Catalyzed Three-Component Coupling: This method has shown promise for the stereoselective synthesis of vinyl halides. acs.org Optimization of this reaction for substrates like 4-fluorophenylacetylene could provide selective access to either the (E) or (Z) isomer of 1-(2-bromovinyl)-4-fluorobenzene by tuning solvent polarity and other reaction conditions. acs.org

Stereoselective Haloboration/Protodeboronation: The syn- or anti-addition of a boron and a bromine atom across an alkyne, followed by protodeboronation, can provide access to stereodefined vinyl bromides. Fine-tuning this approach for 4-fluorophenylacetylene could yield highly pure isomers.

Wittig-type Reactions: Modifications of the Wittig reaction, such as the Stork-Zhao olefination, can provide stereocontrol in the formation of vinyl halides from aldehydes. wikipedia.org

| Synthetic Approach | Target Isomer | Key Parameters for Control |

| Ruthenium-Catalyzed Coupling | (E) or (Z) | Solvent polarity, choice of halide source acs.org |

| Haloboration/Protodeboronation | (E) or (Z) | Choice of borane (B79455) and reaction conditions |

| Modified Wittig Reactions | (E) or (Z) | Structure of the phosphonium (B103445) ylide and reaction conditions |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic protocols from the laboratory bench to larger-scale production often presents challenges related to safety, efficiency, and reproducibility. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates. researchgate.netrsc.orgrsc.orgresearchgate.netmdpi.com

The integration of the synthesis of 1-(2-bromovinyl)-4-fluorobenzene into a flow chemistry setup could lead to:

Enhanced Safety: Halogenation reactions can be highly exothermic. researchgate.netrsc.org The superior heat transfer of flow reactors minimizes the risk of thermal runaways. researchgate.net

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. acs.org

Scalability: Flow chemistry processes are generally easier to scale up than batch reactions, facilitating the production of larger quantities of the target compound. rsc.org

Furthermore, the coupling of flow chemistry with automated synthesis platforms can accelerate the optimization of reaction conditions and the rapid synthesis of libraries of derivatives for screening purposes. mit.edusigmaaldrich.comacm.org

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research and development. nih.gov In the context of 1-(2-bromovinyl)-4-fluorobenzene, computational studies can provide valuable insights that guide experimental efforts.

Future research will benefit from:

Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of existing and novel reactions involving 1-(2-bromovinyl)-4-fluorobenzene. nih.gov This understanding can help in optimizing reaction conditions and in the rational design of new catalysts.

Catalyst Design: Computational screening can be used to identify promising new catalysts for the synthesis and functionalization of 1-(2-bromovinyl)-4-fluorobenzene, reducing the time and resources required for experimental screening.

Predicting Reactivity: Computational models can help to predict the reactivity of 1-(2-bromovinyl)-4-fluorobenzene under various conditions, highlighting promising new reaction pathways to explore experimentally.

By combining the predictive power of computational chemistry with the practical validation of experimental synthesis, researchers can more efficiently navigate the challenges and unlock the full potential of 1-(2-bromovinyl)-4-fluorobenzene as a versatile synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromovinyl)-4-fluorobenzene, and how can reaction efficiency be optimized?

- The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Heck reaction between 4-fluorostyrene and a bromoarene precursor may yield the vinyl-bromide structure. Optimize catalyst loading (e.g., Pd(dppf)Cl₂) and reaction temperature (e.g., 80°C in DMF) to enhance yields. Pre-activation of substrates with ligands like B₂pin₂ can improve coupling efficiency .

- Validation Tip : Monitor reaction progress using TLC or GC-MS to identify intermediates and adjust stoichiometry.

Q. What analytical techniques are critical for characterizing 1-(2-Bromovinyl)-4-fluorobenzene?

- GC-MS : Use 4-bromofluorobenzene (BFB) as a reference standard for calibration and to confirm molecular ion peaks (e.g., m/z 214 for C₈H₅BrF) .

- NMR : Compare ¹H/¹³C shifts with related structures (e.g., 1-bromo-4-(1-propynyl)benzene in : δ ~7.5 ppm for aromatic protons, δ ~120 ppm for vinyl carbons).

- Safety Note : Handle under inert conditions due to flammability risks (see CAMEO Chemicals data for bromofluorobenzenes) .

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in flame-resistant cabinets (flammable liquid hazard per DOT 1993 classification) at 2–8°C in amber vials to prevent photodegradation .

- PPE : Use nitrile gloves, safety goggles, and fume hoods. Refer to TCI America’s SDS for spill management (e.g., neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence stereoselectivity in vinyl-bromide synthesis?

- Polar aprotic solvents (e.g., DMF) enhance Pd catalyst activity but may favor trans-vinyl products. For cis-selectivity, test bulky ligands (e.g., P(t-Bu)₃) in THF .

- Case Study : In boronic acid coupling ( ), KOAc as a base improved yields by stabilizing intermediates.

Q. How can conflicting NMR data for 1-(2-Bromovinyl)-4-fluorobenzene derivatives be resolved?

- Contradictions often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with high-resolution MS and compare to databases (e.g., ChemNet entries for bromoethoxy analogs) .

- Example : Aromatic coupling constants (J = 8–12 Hz for para-substituted fluorobenzenes) should align with computational models (DFT) .

Q. What role does 1-(2-Bromovinyl)-4-fluorobenzene play in medicinal chemistry applications?

- The vinyl-bromide moiety serves as a versatile electrophile in drug discovery. For instance, similar structures (e.g., 1-(chloro(phenyl)methyl)-4-fluorobenzene) act as α7 nACh receptor modulators .

- Methodology : Use Suzuki-Miyaura coupling to introduce pharmacophores (e.g., boronic acids) at the bromine site .

Q. What challenges arise in quantifying trace impurities during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.